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molecular formula C11H7ClF3NO B2571613 4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole CAS No. 1005336-35-5

4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole

Cat. No. B2571613
M. Wt: 261.63
InChI Key: FERDGQKDQQQEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026262B2

Procedure details

3-(Trifluoromethyl)benzamide (0.300 g, 1.59 mmol) and 1,3-dichloro-2-propanone (0.201 g, 1.59 mmol) were heated to 130° C. for 0.5 h. Then another 0.201 g of 1,3-dichloro-2-propanone (1.59 mmol) was added and the mixture was heated again at 130° C. for 1 h. After being cooled down, the residue was purified by radial chromatography (0-30% EtOAc-hexanes gradient) to afford the title compound (0.280 g, 67% yield): 1H NMR (400 MHz, CDCl3) δ 8.31 (s, 1H), 8.22 (d, J=7.9 Hz, 1H), 7.75 (s, 1H), 7.72 (d, J=7.9 Hz, 1H), 7.60 (t, J=7.9 Hz, 1H), 4.58 (s, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.201 g
Type
reactant
Reaction Step One
Quantity
0.201 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:8])=[O:7].[Cl:14][CH2:15][C:16](=O)[CH2:17]Cl>>[Cl:14][CH2:15][C:16]1[N:8]=[C:6]([C:5]2[CH:9]=[CH:10][CH:11]=[C:3]([C:2]([F:12])([F:13])[F:1])[CH:4]=2)[O:7][CH:17]=1

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)N)C=CC1)(F)F
Name
Quantity
0.201 g
Type
reactant
Smiles
ClCC(CCl)=O
Step Two
Name
Quantity
0.201 g
Type
reactant
Smiles
ClCC(CCl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled down
CUSTOM
Type
CUSTOM
Details
the residue was purified by radial chromatography (0-30% EtOAc-hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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